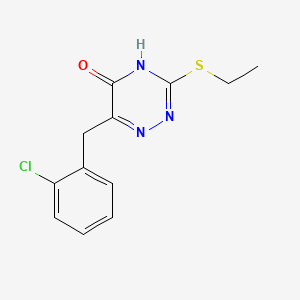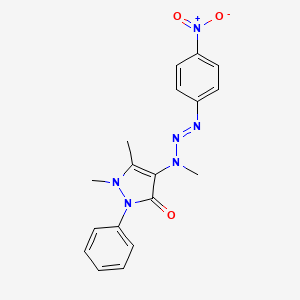
6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with a 2-chlorobenzyl group and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2-chlorobenzyl chloride with 3-ethylsulfanyl-1,2,4-triazine-5(4H)-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
化学反応の分析
Types of Reactions
6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced to form a dihydrotriazine derivative.
Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 6-(2-chlorobenzyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- 6-(2-chlorobenzyl)-3-(propylsulfanyl)-1,2,4-triazin-5(4H)-one
- 6-(2-chlorobenzyl)-3-(butylsulfanyl)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(2-chlorobenzyl)-3-(ethylsulfanyl)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of the 2-chlorobenzyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H12ClN3OS |
|---|---|
分子量 |
281.76 g/mol |
IUPAC名 |
6-[(2-chlorophenyl)methyl]-3-ethylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-18-12-14-11(17)10(15-16-12)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChIキー |
QGFVMDPQGBTJKT-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376567.png)
![2-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13376570.png)
![3-{(2-Carboxyethyl)-4-[2-(4-quinolinyl)vinyl]anilino}propanoic acid](/img/structure/B13376577.png)
![tert-butyl 3-({[2-(2,4-dimethylanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13376586.png)
![6-(2-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376588.png)

![9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B13376595.png)
![1-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B13376600.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B13376603.png)
![3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13376610.png)

![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376621.png)
![1,3-benzothiazol-2-yl[1-(3-chlorophenyl)-4-(2-furoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B13376622.png)
![3,5,9,11-tetramethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13376633.png)
